HSP70 Nucleotide-Binding Domain Affinity: YM-1 (YM-01) Demonstrates 2-Fold Higher Binding Affinity than MKT-077 in Competitive Binding Assays
In competitive binding assays using human Hsc70/HSPA8, YM-01 (YM-1) exhibited an IC50 of 3.2 µM for HSP70 binding, representing a 2-fold improvement in affinity compared to the parent compound MKT-077 (IC50 = 6.4 µM). The neutral derivative YM-08 showed the highest affinity among the tested analogs with an IC50 of 0.61 µM .
| Evidence Dimension | HSP70 competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.2 µM |
| Comparator Or Baseline | MKT-077: 6.4 µM; YM-08: 0.61 µM |
| Quantified Difference | YM-1 is 2.0-fold more potent than MKT-077; 5.2-fold less potent than YM-08 |
| Conditions | Competitive binding assay using human Hsc70/HSPA8 |
Why This Matters
Quantitative binding affinity directly correlates with target engagement efficiency; higher affinity at the nucleotide-binding domain enables lower effective working concentrations in cellular assays, reducing potential off-target effects at equivalent Hsp70 modulation levels.
